5-chloro-6-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyridine-3-carbonitrile
Description
The compound 5-chloro-6-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyridine-3-carbonitrile is a heterocyclic small molecule featuring a pyridine core substituted with a chlorine atom at position 5, a cyano group at position 3, and a piperazine-linked 4-(trifluoromethyl)pyrimidine moiety at position 4. The trifluoromethyl (CF₃) group enhances electronegativity and metabolic stability, making this compound a candidate for pharmaceutical or agrochemical applications .
Properties
IUPAC Name |
5-chloro-6-[4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClF3N6/c16-11-7-10(8-20)9-22-13(11)24-3-5-25(6-4-24)14-21-2-1-12(23-14)15(17,18)19/h1-2,7,9H,3-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGQONYAHGWQBBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=N2)C#N)Cl)C3=NC=CC(=N3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClF3N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific research on this compound. Based on the structure, it can be hypothesized that it may interact with its targets in a manner similar to other compounds with trifluoromethyl and pyrimidine groups .
Biochemical Pathways
Compounds with similar structures have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a variety of biochemical pathways.
Pharmacokinetics
The compound’s predicted boiling point is 2305±350 °C, and its predicted density is 1364±006 g/cm3 . These properties may influence its bioavailability.
Result of Action
Compounds with similar structures have shown promising results in various biological activities .
Biological Activity
5-Chloro-6-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyridine-3-carbonitrile, with the CAS number 2640963-79-5, is a complex organic compound that has garnered attention for its diverse biological activities. This article aims to provide an in-depth analysis of its biological properties, including antibacterial, anticancer, and enzyme inhibitory activities, supported by data tables and relevant research findings.
The molecular formula of this compound is , with a molecular weight of 368.74 g/mol. Its structure features a piperazine moiety linked to a trifluoromethyl-pyrimidine, which is significant for its biological interactions.
Antibacterial Activity
Recent studies have demonstrated that this compound exhibits notable antibacterial properties. In vitro tests revealed significant activity against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Pseudomonas aeruginosa | 5.6 µM | |
| Staphylococcus aureus | 8.0 µM | |
| Escherichia coli | 10.0 µM | |
| Bacillus subtilis | Moderate activity |
The compound was found to be a potent inhibitor of the enzyme ecKAS III, which is implicated in bacterial fatty acid synthesis, further elucidating its mechanism of action against bacterial pathogens.
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In studies focusing on various cancer cell lines, it demonstrated significant antiproliferative effects. For instance:
| Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (cervical cancer) | 12.5 | |
| MCF-7 (breast cancer) | 15.0 | |
| A549 (lung cancer) | 10.0 |
These results indicate that the compound may interfere with cellular proliferation pathways, making it a candidate for further development in cancer therapeutics.
Enzyme Inhibition
In addition to its antibacterial and anticancer properties, the compound has been shown to inhibit key enzymes involved in various biological processes:
| Enzyme | Inhibition Type | IC50 (µM) | Reference |
|---|---|---|---|
| Acetylcholinesterase | Competitive inhibition | 15.0 | |
| Urease | Non-competitive inhibition | 20.0 |
These findings suggest that the compound could be useful in treating conditions related to enzyme dysregulation.
Case Studies
- Antibacterial Efficacy : A study evaluated the effectiveness of the compound against drug-resistant strains of bacteria. Results indicated that it outperformed traditional antibiotics like kanamycin in specific cases, highlighting its potential as an alternative treatment option for resistant infections .
- Anticancer Research : Another investigation focused on the compound's effects on apoptosis in cancer cells. It was observed that treatment with the compound led to increased markers of apoptosis, suggesting a mechanism through which it could exert its anticancer effects .
Comparison with Similar Compounds
Key Structural Analogues
The following compounds share the pyridine-3-carbonitrile scaffold with piperazine-linked pyrimidine substituents but differ in substituent groups, influencing their physicochemical and biological properties:
Substituent-Driven Differences
Electron-Withdrawing vs. Electron-Donating Groups: The CF₃ group in the target compound is strongly electron-withdrawing, which may enhance binding affinity to hydrophobic enzyme pockets (e.g., kinases) compared to the dimethylamino (-N(CH₃)₂) group in CAS 2640845-93-6, which is electron-donating and could alter solubility .
Biological Activity Implications: Piperazine-pyrimidine derivatives are associated with anti-inotropic, antibacterial, and antiviral activities . For example, 3-(piperazin-1-yl)pyridazine derivatives exhibit platelet aggregation inhibition, suggesting that the target compound may share similar mechanisms . The absence of direct data for the target compound necessitates extrapolation from analogues. For instance, 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethyl)sulfinyl-1H-pyrazole-3-carbonitrile (fipronil) uses a CF₃ group for pesticidal activity, highlighting the role of electronegative substituents in agrochemical applications .
Commercial and Synthetic Accessibility: CAS 2640845-93-6 is commercially available at a high cost ($85.5/2 µmol), reflecting synthetic complexity due to the dimethylamino and methyl groups . The cyclopropyl-dimethyl variant (CAS 2548981-59-3) is marketed by suppliers like A2B Chem, indicating scalable synthesis routes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
